molecular formula C14H12N2S B2957099 2-(3-Thienyl)-3-(4-toluidino)acrylonitrile CAS No. 1164478-97-0

2-(3-Thienyl)-3-(4-toluidino)acrylonitrile

Cat. No.: B2957099
CAS No.: 1164478-97-0
M. Wt: 240.32
InChI Key: MUMLJJBCDLNKTP-LCYFTJDESA-N
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Description

2-(3-Thienyl)-3-(4-toluidino)acrylonitrile is an organic compound that features a thienyl group, a toluidino group, and an acrylonitrile moiety

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of organic electronic materials, such as conductive polymers and organic semiconductors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Thienyl)-3-(4-toluidino)acrylonitrile typically involves the reaction of 3-thiophene carboxaldehyde with 4-toluidine in the presence of a base, followed by the addition of acrylonitrile. The reaction conditions may include:

  • Solvent: Common solvents include ethanol, methanol, or acetonitrile.
  • Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate may be used.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Thienyl)-3-(4-toluidino)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-(3-Thienyl)-3-(4-toluidino)acrylonitrile would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Thienyl)acrylonitrile: Lacks the toluidino group.

    3-(4-Toluidino)acrylonitrile: Lacks the thienyl group.

    2-(3-Thienyl)-3-(4-anilino)acrylonitrile: Similar structure but with an anilino group instead of a toluidino group.

Properties

IUPAC Name

(E)-3-(4-methylanilino)-2-thiophen-3-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c1-11-2-4-14(5-3-11)16-9-13(8-15)12-6-7-17-10-12/h2-7,9-10,16H,1H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMLJJBCDLNKTP-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C(C#N)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C(/C#N)\C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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